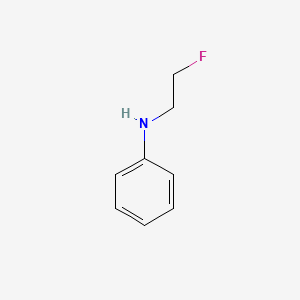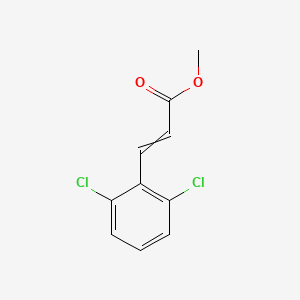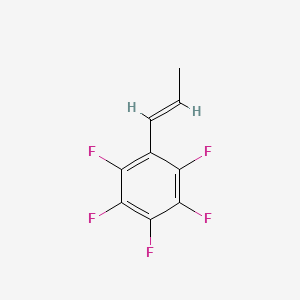
Bis(butylcyclopentadienyl)difluorozirconium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(butylcyclopentadienyl)difluorozirconium(IV): is a chemical compound with the formula C18H26F2Zr . It is a zirconium-based organometallic compound that features two butylcyclopentadienyl ligands and two fluorine atoms coordinated to a central zirconium atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(butylcyclopentadienyl)difluorozirconium(IV) typically involves the reaction of zirconium tetrachloride with butylcyclopentadienyl lithium, followed by fluorination. The general reaction scheme is as follows:
-
Preparation of Butylcyclopentadienyl Lithium:
Reactants: Butylcyclopentadiene and n-butyllithium.
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at low temperatures to prevent unwanted side reactions.
-
Formation of Bis(butylcyclopentadienyl)zirconium Dichloride:
Reactants: Zirconium tetrachloride and butylcyclopentadienyl lithium.
Conditions: The reaction is performed in anhydrous solvents such as tetrahydrofuran (THF) under an inert atmosphere.
-
Fluorination:
Reactants: Bis(butylcyclopentadienyl)zirconium dichloride and a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Industrial Production Methods: Industrial production methods for bis(butylcyclopentadienyl)difluorozirconium(IV) are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of more efficient reactors, continuous flow systems, and stringent control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(butylcyclopentadienyl)difluorozirconium(IV) undergoes various types of chemical reactions, including:
-
Substitution Reactions:
Reagents: Halogenating agents, alkylating agents.
Conditions: Typically carried out in an inert atmosphere with anhydrous solvents.
Products: Substituted zirconium complexes.
-
Oxidation and Reduction Reactions:
Reagents: Oxidizing agents such as oxygen or peroxides, reducing agents like lithium aluminum hydride.
Conditions: Controlled temperature and pressure conditions.
Products: Oxidized or reduced zirconium species.
-
Coordination Reactions:
Reagents: Ligands such as phosphines, amines, or other donor molecules.
Conditions: Ambient to elevated temperatures, depending on the ligand.
Products: Coordination complexes with varying geometries and properties.
Applications De Recherche Scientifique
Chemistry: Bis(butylcyclopentadienyl)difluorozirconium(IV) is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its unique structure allows it to facilitate the formation of specific products with high selectivity.
Biology and Medicine: Research is ongoing to explore the potential biological applications of bis(butylcyclopentadienyl)difluorozirconium(IV). Its ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems and diagnostic agents.
Industry: In the industrial sector, bis(butylcyclopentadienyl)difluorozirconium(IV) is used in the production of advanced materials, including high-performance polymers and coatings. Its catalytic properties are harnessed to improve the efficiency and selectivity of industrial processes.
Mécanisme D'action
The mechanism by which bis(butylcyclopentadienyl)difluorozirconium(IV) exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The central zirconium atom acts as a Lewis acid, accepting electron pairs from donor molecules and stabilizing transition states during reactions. This coordination ability is crucial for its catalytic activity in polymerization and other organic reactions .
Comparaison Avec Des Composés Similaires
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(methylcyclopentadienyl)zirconium dichloride
- Bis(ethylcyclopentadienyl)zirconium dichloride
Comparison:
- Bis(cyclopentadienyl)zirconium dichloride: Lacks the butyl groups, leading to different steric and electronic properties.
- Bis(methylcyclopentadienyl)zirconium dichloride: Smaller alkyl groups result in different reactivity and coordination behavior.
- Bis(ethylcyclopentadienyl)zirconium dichloride: Intermediate properties between the methyl and butyl derivatives, offering a balance of reactivity and stability.
Uniqueness: Bis(butylcyclopentadienyl)difluorozirconium(IV) is unique due to the presence of both butyl groups and fluorine atoms, which impart distinct steric and electronic characteristics. These features enhance its catalytic activity and stability, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
499109-95-4 |
|---|---|
Formule moléculaire |
C18H26F2Zr |
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
2-butylcyclopenta-1,3-diene;difluorozirconium(2+) |
InChI |
InChI=1S/2C9H13.2FH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
OPIXBOQXXDZLFW-UHFFFAOYSA-L |
SMILES |
CCCCC1=C[CH-]C=C1.CCCCC1=C[CH-]C=C1.F[Zr+2]F |
SMILES canonique |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.F[Zr+2]F |
Pictogrammes |
Corrosive; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyridine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3042004.png)

![5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine](/img/structure/B3042007.png)

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propoxy]propoxy]propanoyl fluoride](/img/structure/B3042009.png)








